molecular formula C17H19N5O4S B2664169 1-(pyrazine-2-carbonyl)-N-[2-(4-sulfamoylphenyl)ethyl]azetidine-3-carboxamide CAS No. 1396564-56-9

1-(pyrazine-2-carbonyl)-N-[2-(4-sulfamoylphenyl)ethyl]azetidine-3-carboxamide

Cat. No.: B2664169
CAS No.: 1396564-56-9
M. Wt: 389.43
InChI Key: NMKYKQVQWNUXCP-UHFFFAOYSA-N
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Description

1-(Pyrazine-2-carbonyl)-N-[2-(4-sulfamoylphenyl)ethyl]azetidine-3-carboxamide is a complex organic compound that features a pyrazine ring, a sulfamoylphenyl group, and an azetidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(pyrazine-2-carbonyl)-N-[2-(4-sulfamoylphenyl)ethyl]azetidine-3-carboxamide typically involves multiple steps. One common approach is to start with the preparation of pyrazine-2-carbonyl chloride, which can be synthesized from pyrazine-2-carboxylic acid using thionyl chloride. The next step involves the reaction of pyrazine-2-carbonyl chloride with azetidine-3-carboxylic acid to form the intermediate compound. Finally, the intermediate is reacted with 2-(4-sulfamoylphenyl)ethylamine under appropriate conditions to yield the target compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

1-(Pyrazine-2-carbonyl)-N-[2-(4-sulfamoylphenyl)ethyl]azetidine-3-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyrazine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

    Oxidation: Oxidized derivatives of the pyrazine ring.

    Reduction: Reduced forms of the carbonyl groups.

    Substitution: Substituted pyrazine derivatives.

Scientific Research Applications

1-(Pyrazine-2-carbonyl)-N-[2-(4-sulfamoylphenyl)ethyl]azetidine-3-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of cancer and infectious diseases.

    Industry: Utilized in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(pyrazine-2-carbonyl)-N-[2-(4-sulfamoylphenyl)ethyl]azetidine-3-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    Pyrazine-2-carbonyl chloride: A precursor in the synthesis of the target compound.

    Azetidine-3-carboxylic acid: Another building block used in the synthesis.

    2-(4-sulfamoylphenyl)ethylamine: A related compound with similar functional groups.

Uniqueness

1-(Pyrazine-2-carbonyl)-N-[2-(4-sulfamoylphenyl)ethyl]azetidine-3-carboxamide is unique due to its combination of functional groups and structural features. This uniqueness allows it to interact with a wide range of molecular targets and participate in diverse chemical reactions, making it a valuable compound for research and development.

Properties

IUPAC Name

1-(pyrazine-2-carbonyl)-N-[2-(4-sulfamoylphenyl)ethyl]azetidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N5O4S/c18-27(25,26)14-3-1-12(2-4-14)5-6-21-16(23)13-10-22(11-13)17(24)15-9-19-7-8-20-15/h1-4,7-9,13H,5-6,10-11H2,(H,21,23)(H2,18,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMKYKQVQWNUXCP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)C2=NC=CN=C2)C(=O)NCCC3=CC=C(C=C3)S(=O)(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N5O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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